1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c21-19(24)15-5-8-22(9-6-15)18-11-23(12-18)20(25)16-3-1-14(2-4-16)17-7-10-26-13-17/h1-4,7,10,13,15,18H,5-6,8-9,11-12H2,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYXEYPDWIQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene-Benzoyl Intermediate: The thiophene ring is first functionalized with a benzoyl group through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Azetidine Ring Formation: The benzoyl-thiophene intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.
Piperidine Ring Introduction: The azetidine intermediate is further reacted with a piperidine derivative to introduce the piperidine ring, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The azetidine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of benzyl derivatives from the benzoyl group.
Substitution: Formation of substituted azetidine or piperidine derivatives.
Scientific Research Applications
1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological target and the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene Substitutions
- 1-cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (CAS 2034311-91-4) Key Differences: The thiophene substituent is at the 2-position (vs. 3-position in the target compound), and the core structure includes a pyridin-2-one ring with cyclopropyl and methyl groups. Implications: The 2-thiophenyl substitution may alter π-π stacking interactions with aromatic residues in enzyme binding pockets.
Piperidine-4-carboxamide Derivatives with Sulfonyl Groups
- 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1)
- Key Differences : Replaces the azetidine-thiophene-benzoyl group with a 4-chlorobenzenesulfonyl moiety and a benzothiazole ring.
- Implications : The sulfonyl group increases polarity and may improve aqueous solubility, but the benzothiazole moiety could introduce hepatotoxicity risks. This compound’s antimicrobial activity is likely distinct from the target compound’s profile .
Chromenyl-Substituted Piperidinecarboxamides
- 1-[4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoyl]piperidine-4-carboxamide (CAS 951998-08-6) Key Differences: Incorporates a chromen-3-yl group instead of thiophene-benzoyl-azetidine. Implications: The chromene system’s extended conjugation may enhance fluorescence properties, making it suitable for imaging applications.
Azetidine-Piperidine Hybrids with Carboxylic Acid Moieties
- 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid (CAS 889952-36-7) Key Differences: Substitutes the carboxamide with a carboxylic acid group and includes a benzyl substituent on the piperidine. The benzyl group may enhance binding to GABA receptors, suggesting applications in neurological disorders .
Pharmacological and Physicochemical Insights
| Property | Target Compound | 1-cyclopropyl-6-methyl... (CAS 2034311-91-4) | 1-(4-chlorobenzenesulfonyl)... (CAS 941962-26-1) | 1-[4-[(7-methoxy-4-oxo... (CAS 951998-08-6) |
|---|---|---|---|---|
| Molecular Weight | ~406.5 (estimated) | 406.5 | 450.0 | 422.43 |
| Key Functional Groups | Thiophen-3-yl, carboxamide | Thiophen-2-yl, pyridinone | Sulfonyl, benzothiazole | Chromenyl, methoxy |
| Predicted Solubility | Moderate (amide enhances polarity) | Low (pyridinone reduces polarity) | Moderate (sulfonyl increases polarity) | Low (chromene increases hydrophobicity) |
| Therapeutic Potential | Kinase inhibition, CNS targets | Anticancer, kinase inhibition | Antimicrobial, anti-inflammatory | Imaging, antioxidant |
Research Findings and Trends
- Target Compound : Computational docking studies suggest strong binding to kinase ATP pockets due to the thiophene-benzoyl-azetidine motif’s planar geometry and the carboxamide’s hydrogen-bonding capacity .
- Sulfonyl Analogs : Demonstrated moderate activity against Staphylococcus aureus (MIC: 8 µg/mL) but higher cytotoxicity (IC₅₀: 12 µM in HepG2 cells) compared to the target compound .
- Chromenyl Derivatives : Exhibited fluorescence quantum yields of 0.45, supporting use in bioimaging, but showed negligible enzyme inhibition in preliminary screens .
Biological Activity
1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound with notable biological activities. Its unique structure, featuring a thiophene ring, azetidine, and piperidine moieties, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 369.5 g/mol. The compound's structure includes:
- Thiophene ring : Enhances electronic interactions.
- Azetidine ring : Contributes to pharmacological activity.
- Piperidine moiety : Known for its role in various biological interactions.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits both antimicrobial and antifungal properties . The compound's ability to disrupt biological membranes positions it as a candidate for further exploration in drug development against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen Type | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| Bacteria | 0.24 - 0.97 | 0.97 - 3.9 |
| Fungi | Not specified | Not specified |
Anti-inflammatory Effects
Research has shown that derivatives of this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, IC50 values against COX enzymes ranged from 19.45 μM to 42.1 μM, indicating significant anti-inflammatory potential .
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Anticancer Activity
The azetidine component of the compound has been linked to antiproliferative activity in cancer cell lines, particularly through mechanisms that involve tubulin targeting and induction of apoptosis.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that treatment with the compound led to significant cell cycle arrest in S-phase and increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Membrane Disruption : Its structural components allow it to integrate into cellular membranes, leading to disruption and cell death in pathogens.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide, and how can reaction intermediates be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling a thiophene-substituted benzoyl group to an azetidine-piperidine scaffold. Key steps include:
- Azetidine ring formation : Use of nucleophilic substitution or cycloaddition reactions, with temperature control (e.g., 0–5°C) to minimize side products.
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carboxylic acid group.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of azetidine to benzoyl chloride) and use anhydrous solvents (e.g., DMF or DCM) to suppress hydrolysis .
- Characterization : Confirm intermediates via LC-MS and H NMR, focusing on diagnostic peaks (e.g., thiophene protons at δ 7.2–7.5 ppm and piperidine NH at δ 1.8–2.1 ppm).
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays.
- Spectroscopy : C NMR to confirm carbonyl (170–175 ppm) and aromatic carbons; FT-IR for amide C=O stretch (~1650 cm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of the thiophene-benzoyl moiety in this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model electron density distributions. The thiophene’s C3 position (vs. C2) shows higher electrophilicity due to resonance stabilization of the transition state.
- Reaction path sampling : Tools like Gaussian or ORCA simulate intermediates, identifying energy barriers for competing pathways. For example, benzoylation at the azetidine’s nitrogen requires steric mapping to avoid piperidine ring strain .
Q. What strategies address contradictory data in solubility and stability studies (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. If precipitation occurs in PBS, consider co-solvents (e.g., 5% Cremophor EL).
- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amide bond is a common instability; buffer pH adjustments (pH 4–6) may mitigate this .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to screen for protein binding. Prioritize kinases or GPCRs due to the piperidine-carboxamide scaffold’s prevalence in these targets.
- Pathway analysis : Combine RNA-seq (post-treatment) with bioinformatics tools (e.g., KEGG pathway enrichment) to identify downstream effects. Validate hits via siRNA knockdown .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
